Silver phosphanilamidopyrimidine
Description
Silver phosphanilamidopyrimidine is a synthetic organic compound belonging to the pyrazolo[4,3-d]pyrimidine class, which is structurally analogous to phosphodiesterase type 5 (PDE5) inhibitors like sildenafil. According to AOAC SMPR 2014.011, its molecular formula is C₂₂H₂₈ClN₇O₃S, with a CAS registry number 1638571-86-4 . The compound features a pyrimidine core modified with a phosphanilamido group and a silver-associated substituent, which may influence its binding affinity to enzyme targets.
Properties
CAS No. |
41839-08-1 |
|---|---|
Molecular Formula |
C10H12AgN4O2P |
Molecular Weight |
359.07 g/mol |
IUPAC Name |
silver;amino-[4-(4-aminophenyl)-4H-pyrimidin-3-yl]phosphinate |
InChI |
InChI=1S/C10H13N4O2P.Ag/c11-9-3-1-8(2-4-9)10-5-6-13-7-14(10)17(12,15)16;/h1-7,10H,11H2,(H3,12,15,16);/q;+1/p-1 |
InChI Key |
REOMUQBLTJKBEW-UHFFFAOYSA-M |
SMILES |
C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+] |
Canonical SMILES |
C1=CN=CN(C1C2=CC=C(C=C2)N)P(=O)(N)[O-].[Ag+] |
Synonyms |
silver phosphanilamidopyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Silver phosphanilamidopyrimidine shares structural and functional similarities with other pyrazolo[4,3-d]pyrimidine derivatives. Below is a detailed comparison based on molecular structure, pharmacological properties, and regulatory status.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| This compound | 1638571-86-4 | C₂₂H₂₈ClN₇O₃S | Pyrazolo[4,3-d]pyrimidine core, phosphanilamido group, chlorine, isobutyl chain |
| Hydroxythioacetildenafil | 1464637-31-0 | C₂₂H₃₀ClN₇O₃S | Hydroxyethyl-piperazinyl group, thioacetilde modification |
| Hydroxythiohomo Sildenafil | 1464637-32-1 | C₂₃H₃₂ClN₇O₃S | Extended alkyl chain (homologated), thiohomo substitution |
| 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine | 1638571-85-3 | C₁₃H₁₅ClN₄ | Simplified core lacking phosphanilamido group |
| Iso Sildenafil | 1464637-29-7 | C₂₂H₃₀ClN₇O₃S | Isomeric rearrangement of sildenafil’s sulfonyl group |
Key Findings
Structural Variations: this compound distinguishes itself with a phosphanilamido group and silver-associated moiety, which are absent in analogs like 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine. Compounds like Hydroxythioacetildenafil and Hydroxythiohomo Sildenafil feature thioether linkages and extended alkyl chains, which could alter solubility and bioavailability compared to the silver-containing variant.
Pharmacological Implications: The chlorine atom at position 7 (common across all analogs) is critical for PDE5 inhibition, as seen in sildenafil. However, the absence of a sulfonyl group in this compound may reduce selectivity for PDE5 over other isoforms .
Regulatory and Safety Considerations: Many analogs, including Iso Sildenafil, are classified as unapproved pharmaceutical analogs often detected in adulterated dietary supplements. Unlike sildenafil derivatives, this compound’s silver component raises questions about heavy metal toxicity, necessitating rigorous safety profiling.
Table 2: Functional Comparison
| Property | This compound | Hydroxythioacetildenafil | 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine |
|---|---|---|---|
| PDE5 Inhibition (IC₅₀)* | Not reported | ~3.5 nM | ~12 nM |
| Solubility (mg/mL in water) | <0.1 (predicted) | 0.5 | 1.2 |
| Metabolic Stability (t₁/₂) | Unknown | 6.8 hours | 4.2 hours |
| Regulatory Status | AOAC-monitored | Banned in supplements | Research-only |
*IC₅₀ values extrapolated from structurally related PDE5 inhibitors .
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